Cas no 4592-56-7 (4-amino-3-methyl-1,2-thiazole-5-carboxylic acid)

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3-methylisothiazole-5-carboxylic acid
- 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-amino-3-methyl-isothiazole-5-carboxylic acid
- 4-Amino-3-methyl-isothiazol-5-carbonsaeure
- AG-A-71469
- AK-80881
- ANW-67989
- CTK7J1495
- KB-189153
- SureCN3869347
- DB-332022
- SCHEMBL3869347
- LBAJXFHZXYACIP-UHFFFAOYSA-N
- 4-Amino-3-methyl-isothiazole-5-carboxylic acid HCl
- DTXSID80628524
- 4592-56-7
- 4-Amino-3-methylisothiazole-5-carboxylicacid
- EN300-119270
- CS-0282973
- AKOS006285799
- MFCD07357492
- 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
-
- MDL: MFCD07357492
- インチ: InChI=1S/C5H6N2O2S/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9)
- InChIKey: LBAJXFHZXYACIP-UHFFFAOYSA-N
- ほほえんだ: CC1=NSC(C(O)=O)=C1N
計算された属性
- せいみつぶんしりょう: 158.01508
- どういたいしつりょう: 158.01499861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- PSA: 76.21
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-119270-5.0g |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid |
4592-56-7 | 5g |
$3563.0 | 2023-06-08 | ||
Ambeed | A619840-1g |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95+% | 1g |
$1166.0 | 2025-02-21 | |
Alichem | A059003353-1g |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95% | 1g |
$810.00 | 2023-09-01 | |
abcr | AB542378-1 g |
4-Amino-3-methylisothiazole-5-carboxylic acid; . |
4592-56-7 | 1g |
€1324.20 | 2023-06-14 | ||
Fluorochem | 231933-250mg |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95% | 250mg |
£362.00 | 2021-06-29 | |
Enamine | EN300-119270-1000mg |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid |
4592-56-7 | 1000mg |
$866.0 | 2023-10-03 | ||
abcr | AB542378-100 mg |
4-Amino-3-methylisothiazole-5-carboxylic acid; . |
4592-56-7 | 100mg |
€310.00 | 2023-06-14 | ||
1PlusChem | 1P00DNZY-250mg |
4-aMino-3-Methyl-1,2-thiazole-5-carboxylic acid |
4592-56-7 | 95% | 250mg |
$392.00 | 2024-05-02 | |
abcr | AB542378-100mg |
4-Amino-3-methylisothiazole-5-carboxylic acid; . |
4592-56-7 | 100mg |
€454.80 | 2025-02-21 | ||
A2B Chem LLC | AG36830-1g |
4-Amino-3-methylisothiazole-5-carboxylic acid |
4592-56-7 | 95% | 1g |
$828.00 | 2024-04-20 |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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4-amino-3-methyl-1,2-thiazole-5-carboxylic acidに関する追加情報
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid (CAS No. 4592-56-7): A Key Intermediate in Modern Pharmaceutical Research
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, identified by its CAS number 4592-56-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, particularly its amino and carboxylic acid functional groups, make it a versatile intermediate in the synthesis of various bioactive molecules.
The significance of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid lies in its utility as a building block for more complex pharmacophores. Its thiazole core is a common motif in many drugs and natural products, exhibiting a wide range of biological functions, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both an amino group and a carboxylic acid group provides multiple points for chemical modification, enabling the design of novel compounds with tailored biological properties.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from thiazole derivatives. This interest is driven by the need for innovative treatments against various diseases, particularly those that exhibit resistance to existing medications. 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid has emerged as a crucial intermediate in this endeavor, facilitating the synthesis of molecules that target critical biological pathways.
One of the most compelling areas of research involving 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid is its application in anticancer drug development. Thiazole derivatives have shown promise in inhibiting key enzymes and proteins involved in tumor growth and progression. For instance, studies have demonstrated that certain analogs of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid can selectively inhibit kinases and other signaling molecules that are aberrantly activated in cancer cells. This selective toxicity makes these compounds attractive candidates for further development into anticancer therapies.
The carboxylic acid group of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid offers opportunities for further functionalization through esterification or amidation reactions. These modifications can enhance the solubility and bioavailability of derived compounds, making them more suitable for clinical use. Additionally, the amino group provides a site for coupling with other pharmacophores or for the introduction of protease inhibitors, which are essential in treating inflammatory and infectious diseases.
The versatility of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid is further highlighted by its role in the synthesis of antiviral agents. Recent research has shown that thiazole derivatives can interfere with viral replication by inhibiting key enzymes such as proteases and polymerases. By leveraging the structural features of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, scientists have been able to develop novel antiviral compounds that exhibit potent activity against various viruses.
In addition to its applications in oncology and virology, 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid has been explored for its potential in treating neurological disorders. The thiazole scaffold is known to interact with neurotransmitter systems, making it a promising candidate for developing drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Researchers have synthesized derivatives of this compound that show neuroprotective effects by modulating cholinergic and dopaminergic pathways.
The synthesis of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid itself is an area of active investigation. While several synthetic routes have been reported, ongoing research aims to optimize these methods for higher yields and better purity. Advances in synthetic chemistry have enabled the development of more efficient protocols that minimize side reactions and reduce environmental impact. These improvements are crucial for scaling up production and ensuring the availability of this valuable intermediate for industrial applications.
The future prospects for 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid are bright, with ongoing studies exploring its potential in drug discovery and development. As our understanding of biological mechanisms continues to evolve, new opportunities will arise to exploit the structural diversity offered by this compound. Collaborative efforts between chemists and biologists will be essential in translating these findings into effective therapeutic interventions.
In conclusion, 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, with its CAS number 4592-56-
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